molecular formula C28H28N2O3 B2605910 [3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone CAS No. 956263-80-2

[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone

Cat. No.: B2605910
CAS No.: 956263-80-2
M. Wt: 440.543
InChI Key: UYENCSLHXXLJNU-UHFFFAOYSA-N
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Description

[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone is a complex organic compound that belongs to the class of bis(pyrazolyl)methanes These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

The synthesis of [3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone typically involves multi-component reactions. One common method is the one-pot pseudo three-component reaction, which involves the reaction of 3-methyl-5-pyrazolone derivatives with aldehydes in the presence of a catalyst. Another approach is the one-pot pseudo five-component reaction, which uses β-keto esters, hydrazines, and aldehydes . These reactions are usually carried out under reflux conditions in a solvent such as ethanol or a mixture of ethanol and water, with catalysts like ZnO nanowires or Mohr’s salt .

Chemical Reactions Analysis

[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of [3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit specific kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to [3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone include other bis(pyrazolyl)methanes and pyrazole derivatives. These compounds share a common pyrazole core but differ in their substituents, which can significantly affect their chemical properties and biological activities. For instance:

Properties

IUPAC Name

[3,4-bis(4-methoxyphenyl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3/c1-28(2,3)22-12-6-21(7-13-22)27(31)30-18-25(19-8-14-23(32-4)15-9-19)26(29-30)20-10-16-24(33-5)17-11-20/h6-18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYENCSLHXXLJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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